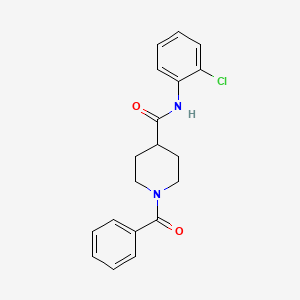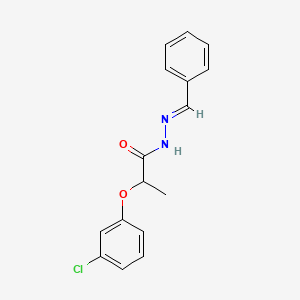
6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone is a chemical compound with potential applications in scientific research. It is a heterocyclic organic compound that contains a quinazolinone ring system. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
The mechanism of action of 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone involves its interaction with various enzymes and cellular signaling pathways. It has been shown to inhibit the activity of PKC and PDE, which are involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone have been studied in various cellular and animal models. It has been shown to inhibit the activity of PKC and PDE, which are involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways. In addition, it has been shown to have potential anti-inflammatory and analgesic effects.
実験室実験の利点と制限
The advantages of using 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone in lab experiments include its high potency and selectivity for certain enzymes and cellular signaling pathways. It has also been shown to have potential anticancer activity, which makes it a promising tool compound for studying cancer biology. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research related to 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone. One area of research could focus on the development of more potent and selective analogs of this compound for use in scientific research. Another area of research could focus on the investigation of the potential anticancer activity of this compound in vivo using animal models. Additionally, further research could be conducted to investigate the potential anti-inflammatory and analgesic effects of this compound.
合成法
The synthesis of 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzylamine with 2-amino-5-bromo-benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction leads to the formation of the intermediate 6-bromo-3-(4-chlorobenzyl)-2-(2-carboxyphenylamino)benzoic acid, which is then cyclized using polyphosphoric acid (PPA) to yield the final product, 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone.
科学的研究の応用
6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone has potential applications in scientific research as a tool compound for studying various biological processes. It has been shown to inhibit the activity of certain enzymes such as protein kinase C (PKC) and phosphodiesterase (PDE), which are involved in various cellular signaling pathways. This compound has also been investigated for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
6-bromo-3-[(4-chlorophenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-11-3-6-14-13(7-11)15(20)19(9-18-14)8-10-1-4-12(17)5-2-10/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREAWARDYGRSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-[(4-chlorophenyl)methyl]quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5854421.png)
![ethyl [(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5854430.png)
![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854435.png)

![3-[1-(3-acetylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5854445.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5854464.png)
![methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate](/img/structure/B5854468.png)
![methyl 3-[(2-nitrophenyl)sulfonyl]acrylate](/img/structure/B5854473.png)




